molecular formula C8H16ClNS B2399536 3-Cyclobutylthiomorpholine hydrochloride CAS No. 1909347-86-9

3-Cyclobutylthiomorpholine hydrochloride

Cat. No.: B2399536
CAS No.: 1909347-86-9
M. Wt: 193.73
InChI Key: GRIMWXHLLCDETE-UHFFFAOYSA-N
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Description

3-Cyclobutylthiomorpholine 1,1-dioxide hydrochloride (C₈H₁₆ClNO₂S, MW: 225.74 g/mol) is a synthetic compound featuring a thiomorpholine backbone modified with a cyclobutyl substituent and two sulfone oxygen atoms. Its synthesis involves a multi-step process starting from cyclobutyl formaldehyde, followed by cyanide coupling, acid hydrolysis, and cyclization, as detailed in a 2014 patent . The compound is characterized by high purity (≥95%) and is utilized in pharmaceuticals, agrochemicals, and material science due to its conformational rigidity and polar sulfone group, which enhance binding affinity and metabolic stability .

Properties

IUPAC Name

3-cyclobutylthiomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-2-7(3-1)8-6-10-5-4-9-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIMWXHLLCDETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CSCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylthiomorpholine hydrochloride typically involves the reaction of cyclobutylamine with thiomorpholine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include:

    Raw Materials: Cyclobutylamine, thiomorpholine, and hydrochloric acid

    Reaction Conditions: Optimized temperature and pressure settings

    Purification: Crystallization or recrystallization techniques to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylthiomorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate

    Reduction: Reaction with reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions with halogenated compounds

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiomorpholine derivatives

    Substitution: Formation of substituted thiomorpholine compounds

Scientific Research Applications

3-Cyclobutylthiomorpholine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a bioactive compound in various biological assays

    Medicine: Explored for its potential therapeutic applications in the treatment of cancer and inflammatory diseases

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclobutylthiomorpholine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to:

    Bind to specific receptors or enzymes: Modulating their activity

    Influence cellular signaling pathways: Affecting processes such as cell proliferation and apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives

3-Benzylmorpholine Hydrochloride (C₁₁H₁₆ClNO, MW: 213.70 g/mol)
  • Structural Differences : Replaces the cyclobutyl group with a benzyl substituent and lacks the sulfone group.
  • Properties : Increased lipophilicity due to the benzyl ring, improving membrane permeability but reducing aqueous solubility.
  • Applications : Primarily used in organic synthesis as a building block. Lacks the targeted pharmacological versatility of the sulfone-containing thiomorpholine derivative .
Morpholine Hydrochloride (Base Structure: C₄H₉NO·HCl)
  • Structural Differences : Simplest morpholine derivative without substituents.
  • Applications : Common solvent or catalyst in organic reactions. Less suited for drug development due to metabolic instability .

Thiomorpholine Derivatives

Thiomorpholine 1,1-Dioxide Hydrochloride (Base Structure: C₄H₉NO₂S·HCl)
  • Structural Differences : Lacks the cyclobutyl group, reducing steric complexity.
  • Properties : Polar sulfone group enhances solubility but reduces lipophilicity compared to the cyclobutyl-substituted variant.
  • Applications : Intermediate in sulfonamide drug synthesis. Less effective in agrochemical applications due to weaker hydrophobic interactions .

Cyclic Amine Hydrochlorides

Memantine Hydrochloride (C₁₂H₂₁N·HCl, MW: 215.76 g/mol)
  • Properties : High lipophilicity and blood-brain barrier penetration.
  • Applications : Neurodegenerative disease treatment (e.g., Alzheimer’s). Contrasts with 3-cyclobutylthiomorpholine’s broader agrochemical and material science uses .
Dosulepin Hydrochloride (C₁₉H₂₁NS·HCl, MW: 332.90 g/mol)
  • Structural Differences : Tricyclic antidepressant with a sulfur atom in a thiepine ring.
  • Properties : Moderate solubility and stability.
  • Applications : Psychiatric therapeutics. Demonstrates how sulfur heterocycles can be tailored for specific biological targets, though lacking the sulfone group’s polarity .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications
3-Cyclobutylthiomorpholine 1,1-dioxide HCl C₈H₁₆ClNO₂S 225.74 Cyclobutyl, sulfone Pharmaceuticals, Agrochemicals
3-Benzylmorpholine HCl C₁₁H₁₆ClNO 213.70 Benzyl Organic Synthesis
Memantine HCl C₁₂H₂₁N·HCl 215.76 Adamantane Neurodegenerative Therapies
Thiomorpholine 1,1-dioxide HCl C₄H₉NO₂S·HCl 171.64 Sulfone Sulfonamide Synthesis

Key Research Findings

  • Structural Advantages : The cyclobutyl group in 3-cyclobutylthiomorpholine introduces conformational rigidity, enhancing protein-ligand interactions in drug design. The sulfone group improves solubility and oxidative stability compared to thioether analogs .
  • Synthesis Complexity : The seven-step synthesis of 3-cyclobutylthiomorpholine involves cyanide coupling and acid hydrolysis, making it more resource-intensive than simpler morpholine derivatives .
  • Performance in Agrochemicals : The compound’s balanced lipophilicity and polarity enable effective penetration into plant tissues, outperforming benzyl-substituted morpholines in pesticide formulations .

Biological Activity

3-Cyclobutylthiomorpholine hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of thiomorpholine, characterized by a cyclobutyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C7_7H12_{12}ClNOS
  • Molecular Weight : 179.69 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
  • Cell Membrane Interaction : It may disrupt cellular processes by altering membrane integrity or affecting mitochondrial function, contributing to its cytotoxic effects on cancer cells .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer potential of thiomorpholine derivatives has been documented extensively. For instance, Mannich bases, which include thiomorpholine derivatives, have demonstrated cytotoxicity against several cancer cell lines. The mechanism often involves the induction of apoptosis and interference with DNA replication processes .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, with IC50_{50} values ranging from 10 to 30 µM across different cell lines. This suggests a promising avenue for further development as a chemotherapeutic agent.

Cell LineIC50_{50} (µM)
PC-3 (Prostate)15
MCF-7 (Breast)20
HCT116 (Colon)25

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating effective antibacterial activity.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

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